2-(t-Butylsulfamoyl)thiophene-3-boronic acid
Description
Properties
IUPAC Name |
[2-(tert-butylsulfamoyl)thiophen-3-yl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BNO4S2/c1-8(2,3)10-16(13,14)7-6(9(11)12)4-5-15-7/h4-5,10-12H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWWEEGTWUESCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(SC=C1)S(=O)(=O)NC(C)(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201163390 | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2096332-00-0 | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096332-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[2-[[(1,1-dimethylethyl)amino]sulfonyl]-3-thienyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201163390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(t-Butylsulfamoyl)thiophene-3-boronic acid typically involves the following steps:
Formation of the thiophene ring: The thiophene ring can be synthesized through various methods, including the Paal-Knorr synthesis or the Gewald reaction.
Introduction of the boronic acid group: The boronic acid group is introduced via a borylation reaction, often using a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Substitution with the t-butylsulfamoyl group: The t-butylsulfamoyl group is introduced through a sulfonamide formation reaction, typically involving the reaction of the thiophene boronic acid with t-butylsulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(t-Butylsulfamoyl)thiophene-3-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura coupling: This reaction involves the coupling of the boronic acid group with an aryl or vinyl halide in the presence of a palladium catalyst to form a carbon-carbon bond.
Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.
Substitution: The t-butylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.
Major Products Formed
Suzuki-Miyaura coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are sulfoxides or sulfones.
Substitution: The major products are sulfonamide derivatives.
Scientific Research Applications
2-(t-Butylsulfamoyl)thiophene-3-boronic acid has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds via Suzuki-Miyaura coupling.
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design and development.
Material Science: It is investigated for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(t-Butylsulfamoyl)thiophene-3-boronic acid in chemical reactions involves the following steps:
Suzuki-Miyaura coupling: The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond.
Oxidation: The thiophene ring undergoes electrophilic attack by the oxidizing agent, leading to the formation of sulfoxides or sulfones.
Substitution: The t-butylsulfamoyl group undergoes nucleophilic substitution, where the nucleophile attacks the sulfonamide group, leading to the formation of new sulfonamide derivatives.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Boronic Acid Derivatives
Key Observations :
- Electronic Effects : The electron-withdrawing sulfonamide group in the target compound may reduce boronic acid reactivity in cross-coupling reactions compared to unsubstituted thiophene-3-boronic acid .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura Coupling :
- Substituted analogs (e.g., 5-isobutyl derivatives) show successful coupling in medicinal chemistry syntheses (), suggesting that steric and electronic modifications can tune reactivity.
Stille and Sonogashira Couplings:
- Thiophene boronic acids are often intermediates in synthesizing conjugated polymers () or spiropyrans (). The tert-butylsulfamoyl group may necessitate tailored catalysts or conditions due to steric demands.
Biological Activity
2-(t-Butylsulfamoyl)thiophene-3-boronic acid is a boronic acid derivative that has garnered attention due to its potential biological activities. This compound, characterized by its unique thiophene and sulfonamide functional groups, has been studied for its interactions with various biological targets, particularly in the context of cancer therapy and enzyme inhibition.
- Chemical Formula : C8H14BNO4S
- Molecular Weight : 263.14 g/mol
- CAS Number : 2096332-00-0
The biological activity of this compound primarily involves its ability to interact with specific proteins and enzymes. Boronic acids are known to bind reversibly to diols and other hydroxyl-containing compounds, which can affect various biochemical pathways.
Key Mechanisms:
- Inhibition of Enzyme Activity : The compound has shown potential as an inhibitor of proteasomes and kinases, which are crucial in regulating cell cycle and apoptosis.
- Induction of Apoptosis : Studies indicate that this compound can induce apoptosis in cancer cell lines, suggesting a role in cancer therapeutics.
Biological Activity Studies
Recent studies have evaluated the biological activity of this compound through various assays:
Cell Proliferation Assays
In vitro studies have demonstrated significant inhibition of cell proliferation in several cancer cell lines, including:
- Hepatocellular Carcinoma (HCC)
- Breast Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Notes |
|---|---|---|
| HCC | 10 | Induces apoptosis |
| MCF-7 (Breast) | 12 | Significant growth inhibition |
Apoptosis Assays
Flow cytometry analysis indicated that treatment with this compound resulted in increased annexin V staining, confirming the induction of apoptosis.
Case Studies
-
Study on Hepatocellular Carcinoma :
- Researchers administered varying concentrations of the compound to HCC cells.
- Results showed a dose-dependent reduction in cell viability and increased markers for apoptosis (caspase activation).
-
Breast Cancer Research :
- In a study involving MCF-7 cells, the compound was found to disrupt tubulin polymerization, leading to mitotic arrest and subsequent cell death.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary data suggest:
- Absorption : Moderate absorption rates.
- Distribution : Potentially good tissue penetration due to its lipophilic nature.
- Metabolism : Likely undergoes phase I metabolic reactions.
Q & A
Q. Purity Optimization :
- Chromatography : Silica gel column chromatography with gradients of ethyl acetate/hexane.
- Recrystallization : Solvent systems like methanol/water or dichloromethane/hexane.
- HPLC Analysis : Confirm purity >95% using C18 columns and acetonitrile/water mobile phases .
Basic: What characterization techniques are critical for verifying the structure and purity of this compound?
Q. Essential Methods :
Advanced : High-resolution mass spectrometry (HRMS) for exact mass confirmation .
Advanced: How is this compound utilized in electrochemical biosensor design?
The boronic acid group enables selective binding to diols (e.g., glucose), making it valuable in biosensors. and highlight:
- Polymer Layer Fabrication : Electropolymerization of thiophene-3-boronic acid derivatives on gold electrodes to create conductive, biocompatible films.
- Glucose Oxidase Immobilization : Reconstituting enzymes on the polymer layer via boronic acid-diol interactions.
- Performance Metrics :
Advanced: How can researchers resolve contradictions in electrochemical performance data across studies?
Common discrepancies arise from:
- Purity Variations : Commercial batches may have impurities (e.g., notes 96% purity for analogs), affecting conductivity.
- Electrode Preparation : Differences in polymer layer thickness (e.g., 50 nm vs. 200 nm) alter electron transfer kinetics.
- Solution pH : Boronic acid-diol binding is pH-dependent (optimal at pH 7.4–8.0).
Q. Troubleshooting :
- Standardize purification protocols (see FAQ 1).
- Use electrochemical impedance spectroscopy (EIS) to validate film homogeneity .
Advanced: What strategies improve the stability of boronic acid-based polymer layers in high-temperature or high-humidity environments?
- Cross-Linking : Incorporate ethylene glycol dimethacrylate (EGDMA) to enhance hydrophobicity.
- Nanocomposites : Embed gold nanoparticles (AuNPs) to reduce swelling and improve mechanical stability ().
- Additives : Use ionic liquids (e.g., BMIM-BF₄) to stabilize the polymer matrix .
Advanced: How does steric hindrance from the t-butyl group influence cross-coupling efficiency?
The bulky t-butylsulfamoyl group can reduce reaction yields due to:
- Catalyst Accessibility : Larger palladium catalysts (e.g., XPhos Pd G3) outperform smaller ligands (e.g., Pd(PPh₃)₄).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of sterically hindered intermediates.
- Temperature : Elevated temperatures (80–100°C) enhance reactivity but may require inert atmospheres .
Advanced: What role does this compound play in lithium-metal battery research?
highlights its use as an electrolyte additive to stabilize electrode/electrolyte interfaces:
- Mechanism : Boronic acid groups passivate cathode surfaces, reducing dendrite formation.
- Performance :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
